molecular formula C13H18O3 B032145 Harzianolide CAS No. 911809-23-9

Harzianolide

Cat. No. B032145
M. Wt: 222.28 g/mol
InChI Key: KELRJXQJITUJOU-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harzianolide is a secondary metabolite produced by the Trichoderma harzianum strain SQR-T037 . It has been found to have significant bioactivity, promoting plant growth and inducing systemic resistance . Specifically, it has been shown to significantly promote tomato seedling growth by up to 2.5-fold (dry weight) at a concentration of 0.1 ppm compared with the control .


Synthesis Analysis

The biosynthesis pathway of Harzianolide involves the rearrangements and decarboxylation of a heptaketide . The isolation and characterization of Harzianolide from Trichoderma harzianum strain SQR-T037 have been described in detail .


Molecular Structure Analysis

Harzianolide contains a total of 34 bonds; 16 non-H bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .


Chemical Reactions Analysis

Harzianolide has been found to induce the expression of genes involved in the salicylic acid (PR1 and GLU) and jasmonate/ethylene (JERF3) signaling pathways . It also increases the activity of some defense-related enzymes to respond to oxidative stress .


Physical And Chemical Properties Analysis

Harzianolide significantly promotes tomato seedling growth by up to 2.5-fold (dry weight) at a concentration of 0.1 ppm compared with the control . It influences the early stages of plant growth through better root development for the enhancement of root length and tips .

Scientific Research Applications

  • Phytotoxicity : Harzianolide exhibits potent phytotoxicity against the seedling growth of amaranth and lettuce, suggesting potential applications in agriculture (Zhao et al., 2019).

  • Plant Growth and Defense : It promotes tomato seedling growth (up to 2.5-fold) and increases defense-related enzyme activity in response to oxidative stress, indicating its role as a novel plant growth regulator and systemic resistance elicitor (Cai et al., 2013).

  • Biocontrol Activity : Trichoderma harzianum strain CCTCC-SBW0162, which produces Harzianolide, can enhance biocontrol activity against the gray mold pathogen Botrytis cinerea and improve tomato plant growth (Saravanakumar et al., 2018).

  • Inducing Defense Mechanisms : This compound may induce systemic resistance mechanisms in cucumber plants, triggering defense responses in both roots and leaves (Yedidia et al., 1999).

  • Anti-inflammatory and Antibacterial Effects : Harzianolide derivatives like Harzianol J and Harzianol I exhibit weak anti-inflammatory effects and significant antibacterial activity against various bacterial strains (Li et al., 2021; Li et al., 2019).

  • Potential Drug Target : Harzianolide is mentioned in the context of drug discovery, indicating its potential as a target for pharmaceutical research (Drews, 2000).

Future Directions

The filamentous fungus Trichoderma harzianum and its closely related species have been developed as commercial biocontrol agents for decades . With the rapidly developing technologies for fungal genetic engineering, T. harzianum strains with increased biocontrol activities are expected to be constructed to promote the sustainable development of agriculture .

properties

IUPAC Name

3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRJXQJITUJOU-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCC1=C(C(=O)OC1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Harzianolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harzianolide
Reactant of Route 2
Harzianolide
Reactant of Route 3
Harzianolide
Reactant of Route 4
Harzianolide
Reactant of Route 5
Reactant of Route 5
Harzianolide
Reactant of Route 6
Harzianolide

Citations

For This Compound
699
Citations
F Cai, G Yu, P Wang, Z Wei, L Fu, Q Shen… - Plant Physiology and …, 2013 - Elsevier
… secondary metabolite named harzianolide from Trichoderma … The results showed that harzianolide significantly promoted … Both of the purified harzianolide and crude metabolite extract …
Number of citations: 194 www.sciencedirect.com
N Claydon, JR Hanson, A Truneh, AG Avent - Phytochemistry, 1991 - Elsevier
… In the course of studies [1] on metabolites of the biological control agent, Trichoderma harzianum, we have isolated a novel butenolide, harzianolide (1), the structure of which …
Number of citations: 68 www.sciencedirect.com
AG Avent, JR Hanson, A Truneh - Phytochemistry, 1992 - Elsevier
… The carbonyl carbon of harzianolide gives a relatively weak signal in the 13CNMR spectrum. Although some enrichment of this … The labelling pattern of the harzianolide is …
Number of citations: 22 www.sciencedirect.com
F Vinale, EL Ghisalberti… - Letters in applied …, 2009 - academic.oup.com
… concentrations of T39butenolide and harzianolide were needed (>… Finally, harzianolide was not detected in any of the … Finally, harzianolide was not induced nor detected in any of our …
Number of citations: 229 academic.oup.com
I Arjona-Girona, F Vinale, D Ruano-Rosa… - European journal of …, 2014 - Springer
… Harzianolide and Dehydroharzianolide exhibited the lowest effects on the pathogen. In vivo … through preventive application of 6PP or Harzianolide to seeds or plantlets by immersion in …
Number of citations: 24 link.springer.com
F Vinale, K Sivasithamparam, EL Ghisalberti… - … and molecular plant …, 2008 - Elsevier
… In order to analyze the effects of 6PP and harzianolide on plant growth, a 10 − 6 M solution of … were planted in water agar amended with 6PP or harzianolide (final concentration: 10 − 6 …
Number of citations: 666 www.sciencedirect.com
A Mishra, D Panda - 2017 - ojs.pphouse.org
… Harzianolide isolated from Trichoderma harzianum was studied for its role in plant growth and systemic resistance. These secondary metabolites of Trichoderma promote plant growth …
Number of citations: 7 ojs.pphouse.org
T Fukuda, R Uchida, S Ohte, H Inoue… - The Journal of …, 2012 - nature.com
… A and B, were isolated along with the known compound harzianolide, from the culture broth of … activity, whereas harzianolide showed no inhibitory activity against ALP even at 500 μM. …
Number of citations: 18 www.nature.com
F Vinale, IA Girona, M Nigro, P Mazzei… - Journal of Natural …, 2012 - ACS Publications
… pea (Pisum sativum) stems treated with harzianolide, which also affected the growth and the … when tomato and canola seedlings were treated with harzianolide (at both 10 and 1 mg L –l …
Number of citations: 50 pubs.acs.org
F Vinale, IA Girona, M Nigro, P Mazzei… - Journal of Natural …, 2011 - academia.edu
… Further preparative TLC separations yielded the three known butenolides harzianolide (2),14−17 dehydroharzianolide (4),14 and T39butenolide (3),15 as well as the new metabolite …
Number of citations: 2 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.